Potassium trifluoro(5-methylfuran-2-yl)borate Potassium trifluoro(5-methylfuran-2-yl)borate
Brand Name: Vulcanchem
CAS No.: 1111213-54-7
VCID: VC3759316
InChI: InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1
SMILES: [B-](C1=CC=C(O1)C)(F)(F)F.[K+]
Molecular Formula: C5H5BF3KO
Molecular Weight: 188 g/mol

Potassium trifluoro(5-methylfuran-2-yl)borate

CAS No.: 1111213-54-7

Cat. No.: VC3759316

Molecular Formula: C5H5BF3KO

Molecular Weight: 188 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(5-methylfuran-2-yl)borate - 1111213-54-7

Specification

CAS No. 1111213-54-7
Molecular Formula C5H5BF3KO
Molecular Weight 188 g/mol
IUPAC Name potassium;trifluoro-(5-methylfuran-2-yl)boranuide
Standard InChI InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1
Standard InChI Key WDUBBBSHZJHRCD-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(O1)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(O1)C)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Properties

Potassium trifluoro(5-methylfuran-2-yl)borate is a heteroaryl organotrifluoroborate characterized by a 5-membered furan ring substituted with a methyl group at the 5-position and a trifluoroborate moiety at the 2-position. The compound's molecular framework consists of a tetracoordinate boron atom bonded to three fluorine atoms and one carbon atom from the furan ring, with the potassium ion serving as the counterion to balance the negative charge of the trifluoroborate unit.

Basic Identification Parameters

The compound is known by several synonyms in chemical literature and commercial catalogs, reflecting its structural features and systematic naming conventions. These multiple identifiers facilitate its recognition across different chemical databases and research publications.

Table 1: Identification Parameters of Potassium Trifluoro(5-methylfuran-2-yl)borate

ParameterValue
CAS Number1111213-54-7
Systematic NamePotassium trifluoro(5-methylfuran-2-yl)borate
Alternative NamesPotassium 5-methylfuran-2-trifluoroborate, Potassium 5-methyl-furan-2-yl trifluoroborate, Borate(1-), trifluoro(5-methyl-2-furanyl)-, potassium (1:1)
Molecular FormulaC₅H₅BF₃KO
Registry IdentifiersMFCD09992923
PropertyValue
Molecular Weight187.997 g/mol
Exact Mass188.002258
Polar Surface Area (PSA)13.14000
LogP1.64240
Bond CountVariable (depends on representation)
Topological StructureFuran ring with methyl substituent at C-5 and BF₃K group at C-2

The molecular weight and exact mass values play crucial roles in analytical identification, particularly in mass spectrometry, while the LogP value of 1.64240 suggests moderate lipophilicity with implications for solubility in various solvent systems .

Physicochemical Properties and Stability

Organotrifluoroborates generally exhibit remarkable stability compared to other organoboron compounds, largely attributed to the strong boron-fluorine bonds in the tetracoordinate arrangement. This enhanced stability contributes significantly to the utility of potassium trifluoro(5-methylfuran-2-yl)borate in organic synthesis.

PropertyValue/Information
AppearanceNot specified in sources
Melting PointNot available in current literature
Boiling PointNot available in current literature
SolubilityTypical organotrifluoroborates show solubility in polar solvents
Storage Condition2-8°C (refrigerated storage recommended)

The recommended storage condition of 2-8°C indicates the compound's susceptibility to degradation at elevated temperatures, necessitating refrigerated storage for maintaining its integrity and reactivity over extended periods .

Chemical Stability Considerations

The exceptional stability of organotrifluoroborates, including potassium trifluoro(5-methylfuran-2-yl)borate, stems from the strongly covalent boron-fluorine bonds within the tetracoordinate boron center. This configuration provides resistance against various reaction conditions that would typically compromise other organoboron compounds.

Research has demonstrated that organotrifluoroborates can withstand diverse chemical transformations on other functional groups present in the molecule while maintaining the integrity of the carbon-boron bond. This remarkable feature allows sequential transformations and complex molecule construction without protecting group strategies for the boron moiety .

Synthetic Applications and Reactivity

Potassium trifluoro(5-methylfuran-2-yl)borate represents an important building block in modern organic synthesis, particularly in cross-coupling reactions and functionalization strategies. The compound's structural features combine the reactivity of a heteroaromatic system with the versatility of the trifluoroborate group.

Cross-Coupling Reactions

Organotrifluoroborates, including furyl derivatives like potassium trifluoro(5-methylfuran-2-yl)borate, have emerged as valuable coupling partners in palladium-catalyzed cross-coupling reactions. These transformations provide efficient routes to construct carbon-carbon bonds between heteroaromatic systems and various coupling partners.

Research indicates that heteroaryltrifluoroborates participate effectively in coupling reactions with aryl halides under appropriate conditions. For instance, studies have demonstrated successful coupling of various heteroaryltrifluoroborates, including furanyl trifluoroborates, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in dioxane/water mixtures .

The coupling reactions typically proceed under the following conditions:

  • Palladium catalyst (commonly Pd(PPh₃)₄)

  • Base (K₃PO₄ shows superior results compared to K₂CO₃, Cs₂CO₃, or KOAc)

  • Mixed solvent systems (dioxane/water mixtures outperform toluene)

  • Elevated temperatures (optimal around 100°C)

These conditions have proven effective for various heteroaryltrifluoroborates, with the reaction tolerating diverse functional groups including chloride, nitro, and aldehyde substituents .

Functionalization Chemistry

A distinguishing feature of organotrifluoroborates is their capacity to undergo various functional group transformations while preserving the carbon-boron bond. This characteristic enables the construction of complex molecular architectures through sequential transformations.

Research has demonstrated that aldehyde-containing organotrifluoroborates can participate in reductive amination reactions to generate amine-substituted organotrifluoroborates. This transformation showcases the carbon-boron bond's remarkable resistance to aggressive reaction conditions while allowing strategic functionalization at other positions .

Additional functionalization pathways documented for organotrifluoroborates include:

  • Alkene ozonolysis

  • Wittig reactions

  • Dihydroxylations

  • Epoxidation reactions

These transformations provide versatile entries to unique and valuable organic synthons, highlighting the strategic significance of organotrifluoroborates in synthetic planning and diversity-oriented synthesis .

Hazard StatementDescriptionClassification
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications indicate the compound's irritant properties affecting skin, eyes, and the respiratory system, necessitating appropriate protective measures during handling .

Recommended Precautionary Measures

Based on the identified hazards, several precautionary measures are recommended when working with potassium trifluoro(5-methylfuran-2-yl)borate:

  • Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats

  • Ensure adequate ventilation or employ a fume hood when handling the compound

  • Avoid breathing dust/fumes/gas/mist/vapors/spray

  • Wash hands and exposed areas thoroughly after handling

  • Store in a well-ventilated place with container tightly closed

  • Dispose of contents/container according to local, regional, national, and international regulations

These precautions align with standard practices for handling chemicals with irritant properties and should be implemented in all settings where the compound is used .

SupplierCatalog NumberQuantityPrice (as of April 2025)
Toronto Research ChemicalsP698103-1g1g₹ 20,300.00
Hölzel DiagnostikaCS-0046249-10g10gNot specified

The relatively high price point (approximately ₹20,300 or ~$240 USD for 1g) reflects the compound's specialized nature and limited production volume, positioning it primarily for high-value research applications rather than large-scale industrial use .

Research and Industrial Applications

Potassium trifluoro(5-methylfuran-2-yl)borate finds application primarily in research contexts, with potential utility in:

  • Synthetic methodology development for heterocycle functionalization

  • Medicinal chemistry for generating compound libraries with furan scaffolds

  • Materials science for creating functionalized heterocyclic building blocks

  • Pharmaceutical intermediate synthesis for drugs containing substituted furan rings

  • Cross-coupling reaction development and optimization

The compound's specific utility stems from its unique structural features and participation in selective carbon-carbon bond-forming reactions, making it a valuable synthetic building block for constructing complex molecular architectures .

Structure-Reactivity Relationships

The reactivity of potassium trifluoro(5-methylfuran-2-yl)borate is intimately connected to its structural features, particularly the electronic properties of the furan ring and the nature of the trifluoroborate functionality.

Electronic Considerations

The furan heterocycle in potassium trifluoro(5-methylfuran-2-yl)borate contributes distinct electronic characteristics that influence reactivity patterns:

  • The electron-rich nature of the furan ring enhances nucleophilicity at the carbon bearing the trifluoroborate group

  • The methyl substituent at the 5-position provides additional electron density through inductive effects

  • The trifluoroborate unit modifies the electronic distribution across the furan system

These electronic factors collectively determine the compound's behavior in various reactions, particularly in transition metal-catalyzed transformations where electronic properties significantly impact coordination and oxidative addition steps.

Comparison with Related Compounds

While specific comparative data for potassium trifluoro(5-methylfuran-2-yl)borate is limited in the search results, general patterns observed with organotrifluoroborates suggest potential reactivity comparisons:

  • The 5-methyl group likely enhances solubility in organic solvents compared to unsubstituted analogs

  • Compared to other furanyl trifluoroborates (e.g., 5-formylfuran-2-yl-trifluoroborate), the compound lacks reactive carbonyl functionality for further derivatization

  • The furan core may exhibit different reactivity profiles compared to other heterocyclic trifluoroborates (thiophene, pyridine, etc.) due to distinct electronic properties

Research has demonstrated that various heteroaryltrifluoroborates, including furanyl derivatives, participate effectively in palladium-catalyzed cross-coupling reactions, with reaction efficiency influenced by the electronic nature of the heterocyclic core .

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